molecular formula C11H18O B3317738 2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde CAS No. 97231-35-1

2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde

Cat. No. B3317738
CAS RN: 97231-35-1
M. Wt: 166.26 g/mol
InChI Key: HVRSGXFUZOKZNT-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 . It is a mixture of cis-2-methyl-2-(4-methylpent-3-enyl)cyclopropane-1-carbaldehyde and trans-2-methyl-2-(4-methylpent-3-enyl)cyclopropane-1-carbaldehyde . This compound is used as a flavor and fragrance agent, and it has a fruity citrus-like aroma .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde is based on its molecular formula, C11H18O . The exact structure would require more detailed spectroscopic data for accurate determination.


Physical And Chemical Properties Analysis

This compound is a colorless to slightly yellow liquid . It is practically insoluble in water but freely soluble in ethanol . The boiling point ranges from 219-236°C . The compound has a refractive index of 1.494-1.531 and a specific gravity of 0.894-0.990 .

Scientific Research Applications

Palladium-Catalyzed Reactions

Research has shown the utility of 2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde in palladium-catalyzed reactions. These reactions are significant in organic synthesis, particularly in isomerization processes. For instance, palladium-catalyzed reactions of methylenecyclopropanecarbaldehydes, including derivatives similar to 2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde, yield isomerized products with good to high yields. This application is pivotal in the synthesis of complex organic compounds (Shao et al., 2010).

Aldol Condensation in Organic Synthesis

The compound also plays a role in Aldol condensation reactions. This is a fundamental reaction in organic chemistry, involving the enol or enolate ion of an aldehyde or ketone reacting with another carbonyl compound. In studies involving citral, a similar compound is formed as a byproduct, indicating the potential for 2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde to participate in similar condensations (Thomas & Guntz-Dubini, 1976).

Synthesis of Aliphatic Compounds

The compound is used in the synthesis of aliphatic compounds with specific stereochemistry. For instance, reactions of related bromides with aldehydes, mediated by certain reagents, generate compounds with 1,5-syn-related methyl groups, indicating the compound's potential in stereoselective synthesis (Donnelly et al., 2004).

Cyclisation Reactions

Cyclisation reactions to form five-membered rings are another application. These reactions are significant in the synthesis of various hydrindanone derivatives, where the compound could be a key intermediate or reactant (Amupitan et al., 1983).

Photoreduction Studies

This compound is also relevant in photoreduction studies of cycloalkanecarbaldehydes. Understanding the photochemistry of these compounds is crucial in various chemical synthesis processes and in understanding reaction mechanisms (Funke & Cerfontain, 1976).

Synthesis of Biologically Relevant Compounds

There is also its use in the synthesis of biologically relevant polycyclic frameworks. This involves cycloaddition reactions, demonstrating the compound's potential in developing complex molecular architectures with biological significance (Reddy et al., 2016).

Mechanism of Action

The mechanism of action for this compound, particularly in its role as a flavor and fragrance agent, is not specified in the search results . The mechanism of action often depends on the specific application of the compound.

properties

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-9(2)5-4-6-11(3)7-10(11)8-12/h5,8,10H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRSGXFUZOKZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(CC1C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914046
Record name 2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde

CAS RN

904929-41-5, 97231-35-1
Record name 2-Methyl-2-(4-methyl-3-pentenyl)cyclopropanecarbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0904929415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde
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2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde
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2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde
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2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde
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2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde
Reactant of Route 6
2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde

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